[3-Chloro-5-(trifluoromethyl)-2-pyridinyl](2,4-dichlorophenyl)methanone
Description
Properties
IUPAC Name |
[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-(2,4-dichlorophenyl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H5Cl3F3NO/c14-7-1-2-8(9(15)4-7)12(21)11-10(16)3-6(5-20-11)13(17,18)19/h1-5H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAZSQVVPQOFQKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(=O)C2=C(C=C(C=N2)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H5Cl3F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-Chloro-5-(trifluoromethyl)-2-pyridinylmethanone, also known by its CAS number 478262-23-6, is a synthetic organic compound that has garnered attention for its potential biological activities. This article focuses on the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C22H18Cl3F3N4O2S
- Molecular Weight : 565.82 g/mol
The structural characteristics of this compound include a pyridine ring substituted with a trifluoromethyl group and a dichlorophenyl moiety, which are known to influence its biological activity significantly.
Anticancer Activity
Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced anticancer properties. In vitro studies have shown that derivatives of trifluoromethyl-substituted pyridines can inhibit cancer cell proliferation across various human cancer cell lines. For instance:
- Cell Lines Tested : A549 (lung), HCT116 (colon), PC3 (prostate), and HePG2 (liver).
- IC50 Values : The compound demonstrated IC50 values ranging from 17.8 to 44.4 µM against different cell lines, indicating significant anticancer potential when compared to standard chemotherapeutics like Doxorubicin .
The mechanism by which this compound exerts its anticancer effects appears to involve the modulation of key signaling pathways associated with cell growth and apoptosis. Specifically, it has been noted to down-regulate genes such as TP53 , BRCA1 , and EGFR , which are critical in tumorigenesis and cancer progression .
Antimicrobial Activity
The biological activity of 3-Chloro-5-(trifluoromethyl)-2-pyridinylmethanone extends to antimicrobial properties as well. Studies have reported that related compounds exhibit notable antibacterial effects against various strains:
- Minimum Inhibitory Concentrations (MICs) : Some derivatives showed MIC values as low as 4.88 µg/mL against Bacillus mycoides and Escherichia coli, suggesting strong antibacterial potency .
Case Study 1: Anticancer Efficacy
A study evaluated the efficacy of a series of trifluoromethylated pyridines, including the target compound, against multiple cancer cell lines. The results indicated that the presence of the trifluoromethyl group significantly enhanced the compounds' ability to inhibit cell growth compared to non-fluorinated analogs.
Case Study 2: Antimicrobial Testing
Another investigation focused on the antimicrobial properties of related compounds. The study demonstrated that modifications in the molecular structure, particularly the introduction of trifluoromethyl groups, resulted in improved activity against pathogenic bacteria.
Comparison with Similar Compounds
Research Findings and Trends
Bioactivity: Chlorine and trifluoromethyl groups are critical for antifungal activity. The 2,4-dichloro substitution in the target compound may enhance potency against resistant fungal strains compared to mono-chloro analogs . Pyrazole-containing derivatives (e.g., CAS 1311278-51-9) show promise in overcoming resistance due to multi-target interactions .
Thermal Stability: Predicted boiling points (~376°C for mono-chloro analogs) suggest suitability for high-temperature formulations .
Regulatory and Environmental Impact :
- Fluopyram’s inclusion in trade amendments () highlights regulatory scrutiny of trifluoromethylpyridine derivatives, emphasizing the need for environmental persistence studies on the target compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
